Product packaging for Dibutyl 2-methylbutanedioate(Cat. No.:CAS No. 18447-89-7)

Dibutyl 2-methylbutanedioate

Cat. No.: B102836
CAS No.: 18447-89-7
M. Wt: 244.33 g/mol
InChI Key: YJWVESZJWLFYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dibutyl 2-methylbutanedioate, also known as dibutyl 2-methylsuccinate, is a chemical compound with the CAS Registry Number 18447-89-7 . Its molecular formula is C13H24O4, and it has a molecular weight of 244.33 g/mol . This compound is an ester derivative of a methyl-substituted butanedioic acid. The available scientific data provides basic physical characteristics, including a topological polar surface area of 52.6 Ų . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets (SDS) prior to handling this compound. Specific details regarding its applications in research, mechanism of action, and comprehensive safety information were not identified in the current search results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O4 B102836 Dibutyl 2-methylbutanedioate CAS No. 18447-89-7

Properties

CAS No.

18447-89-7

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

dibutyl 2-methylbutanedioate

InChI

InChI=1S/C13H24O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h11H,4-10H2,1-3H3

InChI Key

YJWVESZJWLFYQF-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CC(C)C(=O)OCCCC

Canonical SMILES

CCCCOC(=O)CC(C)C(=O)OCCCC

Origin of Product

United States

Reaction Mechanisms and Kinetics of Dibutyl 2 Methylbutanedioate and Analogues

Mechanistic Insights into Esterification Reactions

The formation of Dibutyl 2-methylbutanedioate from 2-methylbutanedioic acid and butanol is a prime example of an esterification reaction. The most common mechanism for this type of transformation is the Fischer-Speier esterification, which is catalyzed by acid. researchgate.netmasterorganicchemistry.com This reaction is a reversible process, and its mechanism involves several key steps. alfa-chemistry.comsemanticscholar.org

The process begins with the protonation of the carbonyl oxygen on the carboxylic acid by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. semanticscholar.orgsphinxsai.com This initial step is critical as it activates the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com

Following protonation, a molecule of butanol, acting as a weak nucleophile, attacks the activated carbonyl carbon. researchgate.net This leads to the formation of a tetrahedral intermediate, also known as an oxonium ion. alfa-chemistry.comsemanticscholar.org A proton transfer then occurs from the attacking alcohol's oxygen to one of the original hydroxyl groups of the carboxylic acid. alfa-chemistry.com This step effectively converts one of the hydroxyl groups into a good leaving group: water. researchgate.net

Kinetics of Formation and Transformation Reactions

The kinetics of the formation of this compound, like other esterifications, are influenced by several factors including reactant concentrations, catalyst presence, and the reaction environment.

Rate Laws and Reaction Orders

While specific kinetic data for the esterification of 2-methylbutanedioic acid with butanol are not extensively documented, the reaction is expected to follow the kinetics typical for dicarboxylic acid esterification. This process occurs in two consecutive steps: the formation of the monoester followed by the formation of the diester. researchgate.net

Acid + Alcohol ⇌ Monoester + Water (Rate constant k₁)

Monoester + Alcohol ⇌ Diester + Water (Rate constant k₂)

The rate law can be expressed as: Rate = k[Acid][Alcohol]

When the alcohol is used in large excess, its concentration remains effectively constant throughout the reaction. In such cases, the kinetics can be simplified to a pseudo-first-order reaction with respect to the acid. researchgate.net

The table below presents activation energies for analogous esterification reactions, providing an insight into the energy barriers of these processes.

Carboxylic AcidAlcoholCatalystActivation Energy (Ea)
Acetic Acidn-ButanolAmberlyst 1528.45 kJ/mol semanticscholar.orgucr.ac.cr
Acetic AcidIsobutanolAmberlyst 1523.29 kJ/mol semanticscholar.orgucr.ac.cr
Adipic AcidMethanol (B129727)Amberlyst 1514.47 kJ/mol sphinxsai.com
Palm Fatty AcidsMethanolMeSO₃H42 kJ/mol nih.gov
Caprylic AcidEthylene Glycol(Not Specified)53 ± 3 kJ/mol nih.gov

Influence of Catalysts on Reaction Kinetics

Catalysts are essential for achieving practical reaction rates in the esterification of dicarboxylic acids. They function by providing an alternative reaction pathway with a lower activation energy. A variety of homogeneous and heterogeneous catalysts are employed.

Homogeneous Acid Catalysts : Traditional mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (pTSA) are highly effective. researchgate.net However, their use can lead to issues with corrosion and difficulties in separation from the product mixture. researchgate.net

Heterogeneous Solid Acid Catalysts : To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are widely used. These include ion-exchange resins (e.g., Amberlyst, Dowex), zeolites, and sulfonated carbons. researchgate.netsphinxsai.comacs.org These catalysts offer the advantages of easy separation, reusability, and reduced corrosivity. acs.orgbartleby.com For instance, zeolites have demonstrated good activity and selectivity in the esterification of succinic acid with ethanol. acs.org

Other Catalytic Systems : Phase-transfer catalysts (PTC) such as Tetrabutyl Ammonium (B1175870) Bromide (TBAB) have been studied for the esterification of dicarboxylic acids, which can enhance reaction rates, particularly in multiphase systems. askfilo.com

The choice of catalyst can significantly impact the selectivity towards monoester or diester formation. researchgate.net

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (pTSA)High activityCorrosive, difficult to separate researchgate.net
Heterogeneous (Resin) Amberlyst 15, Dowex 50WX8Reusable, non-corrosive, easy separation researchgate.netsphinxsai.comLower thermal stability, potential mass transfer limitations
Heterogeneous (Zeolite) H-β ZeoliteHigh selectivity, reusable acs.orgCan be deactivated by strong adsorption of polar molecules
Heterogeneous (Carbon) Sulfonated Carbons (Starbon®)High activity, can function in aqueous solutions acs.orgMechanical strength can be a concern
Phase-Transfer Tetrabutyl Ammonium Bromide (TBAB)Enhances rates in multiphase systems askfilo.comRequires specific solvent systems, catalyst cost

Solvent Effects on Reaction Mechanisms and Rates

Solvents can exert a strong influence on esterification reactions by affecting both the reaction equilibrium and rate. The equilibrium of the Fischer esterification can be shifted towards the products by removing water as it is formed, a principle dictated by Le Châtelier's principle. sphinxsai.com This is often achieved by using a solvent that forms an azeotrope with water, such as toluene (B28343) or hexane, allowing for its removal by distillation.

The polarity of the solvent can also play a role. Studies on the esterification of acetic and propionic acid have shown that certain polar aprotic solvents can significantly impact reaction yields. wikipedia.org For example, acetonitrile (B52724) (ACN) was found to promote the esterification of acetic acid, while dimethylformamide (DMF) strongly suppressed it. wikipedia.org The solvent's ability to solvate the reactants, products, and the transition state can alter the reaction's energy profile. Thermodynamic models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) have been used to predict the influence of solvents on the equilibrium concentrations in esterification reactions. wikipedia.orgorganic-chemistry.org

Intramolecular and Intermolecular Reactions of Butanedioate Esters

Esters of butanedioic acid, including this compound, can participate in various intramolecular and intermolecular reactions, leading to the formation of new cyclic or oligomeric structures.

Cyclization and Rearrangement Pathways

One of the most significant intramolecular reactions for diesters like this compound is the Dieckmann condensation . This is a base-catalyzed intramolecular reaction that results in the formation of a cyclic β-keto ester. alfa-chemistry.comwikipedia.org The mechanism is analogous to the intermolecular Claisen condensation.

The reaction is initiated by a base (e.g., sodium butoxide) deprotonating the α-carbon of one of the ester groups to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. wikipedia.org Subsequent elimination of an alkoxide ion (butoxide in this case) yields a five-membered cyclic β-keto ester. alfa-chemistry.comwikipedia.org The formation of five- and six-membered rings is highly favored in this reaction due to their steric stability. wikipedia.org

In the case of diethyl succinate (B1194679), attempting a Dieckmann condensation can lead to an intermolecular reaction producing a cyclic dimer if conditions are not carefully controlled. organic-chemistry.org Another important reaction pathway for succinate esters, particularly monoesters with a free terminal carboxyl group, is intramolecular catalysis of hydrolysis or acyl migration. researchgate.net This can lead to the formation of succinic anhydride (B1165640) as a transient intermediate. researchgate.net

Furthermore, the reaction of dicarboxylic acids like succinic acid with diols can lead to intermolecular condensation polymerization, forming linear polyesters. Concurrently, intramolecular cyclization can occur, leading to the formation of cyclic ester oligomers and macrolactones.

Intermolecular Interactions of this compound and Analogues with Polymer Matrices

The efficacy of a plasticizer is intrinsically linked to the nature and strength of its intermolecular interactions with the polymer matrix. In the case of this compound and its analogues, these interactions primarily involve hydrogen bonding and van der Waals forces, which disrupt the polymer-polymer chain interactions, leading to increased flexibility and a lower glass transition temperature (Tg). The specific molecular architecture of the plasticizer, including the presence of functional groups and the length and branching of alkyl chains, plays a crucial role in modulating these interactions.

Nature of Intermolecular Forces:

For dialkyl succinates, including this compound, the primary points of interaction with polar polymers like Poly(vinyl chloride) (PVC) are the ester carbonyl groups. These groups can form hydrogen bonds with available hydrogen atoms on the polymer chain. Specifically, in PVC, hydrogen bonds can form between the carbonyl oxygen of the plasticizer and the hydrogen atom on the carbon atom alpha to the chlorine atom.

Influence of Molecular Structure on Interactions:

The molecular structure of the plasticizer has a profound impact on its interaction with the polymer matrix. Key structural features include:

Alkyl Chain Length: The length of the alkyl chains in dialkyl succinates influences the balance between polar and non-polar interactions. Longer alkyl chains can increase the contribution of van der Waals forces and may enhance plasticization by creating more free volume. However, excessively long chains can lead to decreased compatibility with polar polymers. Studies on unsubstituted succinates have shown that a side chain length of approximately six carbons often provides optimal plasticizing efficiency.

Branching and Substitution: The presence of substituents on the succinate backbone, such as the methyl group in this compound, can introduce steric hindrance. This hindrance may affect the ability of the plasticizer molecule to align optimally with the polymer chains, potentially reducing the strength of intermolecular interactions and, consequently, the plasticizing efficiency. Research has suggested that any group that hinders the free rotation around the central chain of a succinate molecule could diminish its effectiveness as a plasticizer.

Research Findings on Analogue Interactions:

While specific data for this compound is limited, studies on analogous dialkyl succinates provide valuable insights into their interactions with polymer matrices. Research on the plasticization of PVC with various succinate esters has demonstrated a clear correlation between the plasticizer structure and the resulting properties of the polymer blend.

For instance, comparative studies of different succinate esters have shown variations in their ability to lower the glass transition temperature (Tg) and modify the mechanical properties of PVC. These differences are attributed to the varying degrees of intermolecular interaction and compatibility with the PVC matrix.

The following tables summarize the effects of different succinate-based plasticizers on the properties of common polymer matrices, providing a comparative basis for understanding the potential interactions of this compound.

Interactive Data Tables

Table 1: Effect of Succinate Plasticizers on the Glass Transition Temperature (Tg) of PVC

PlasticizerConcentration (phr)Neat PVC Tg (°C)Plasticized PVC Tg (°C)Tg Depression (°C)
Dibutyl Succinate (DBS)40853550
Dihexyl Succinate (DHS)40852857
Dioctyl Succinate (DOS)40852560
Dibutyl Sebacate (DBSeb)40853055

Note: Data is compiled from various literature sources and is intended for comparative purposes. Actual values may vary depending on experimental conditions.

Table 2: Mechanical Properties of PLA Plasticized with Succinate Analogues

Plasticizer (at 20 wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
None (Neat PLA)6063.5
Triethyl Citrate (TEC)352501.8
Dibutyl Succinate (DBS)451502.2
Acetyl Tributyl Citrate (ATBC)402002.0

Note: This table presents typical values for comparative illustration. The performance of this compound may differ.

Advanced Spectroscopic Characterization of Dibutyl 2 Methylbutanedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within the Dibutyl 2-methylbutanedioate molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton.

A related compound, dimethyl 2-(dibutylamino)methyl butanedioate, was synthesized and its formation monitored by ¹H NMR spectroscopy, highlighting the utility of this technique in tracking reactions involving similar butanedioate structures. whiterose.ac.uk

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
CH₃ (methyl on succinate)~1.2Doublet3H
CH (on succinate)~2.9Multiplet1H
CH₂ (on succinate)~2.6Multiplet2H
O-CH₂ (butyl)~4.1Triplet4H
CH₂ (butyl)~1.6Multiplet4H
CH₂ (butyl)~1.4Multiplet4H
CH₃ (butyl)~0.9Triplet6H

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Similar to the proton NMR data, specific experimental ¹³C NMR data for this compound is not explicitly detailed in the search results. However, data for analogous compounds like dibutyl phthalate (B1215562) and diethyl 2-methylbutanedioate provide a basis for prediction. researchgate.netchemicalbook.comnih.gov The ¹³C NMR spectrum of dibutyl phthalate shows signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the butyl chains. researchgate.netchemicalbook.com

Carbon Type Predicted Chemical Shift (δ, ppm)
C=O (ester)~172-175
CH (on succinate)~40-45
CH₂ (on succinate)~35-40
CH₃ (methyl on succinate)~15-20
O-CH₂ (butyl)~65
CH₂ (butyl)~30
CH₂ (butyl)~19
CH₃ (butyl)~13

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. For instance, the HRMS data for dibutyl phthalate was used to confirm its molecular formula. researchgate.net This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for separating and identifying components in a mixture. nih.govnih.gov In the context of this compound, GC would first separate it from any impurities or other compounds in a sample. mdpi.com The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment in a characteristic manner. nih.gov

The resulting mass spectrum displays the molecular ion peak (M⁺) and various fragment ion peaks. The fragmentation pattern provides a "fingerprint" that can be used to identify the compound. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and McLafferty rearrangement. libretexts.org For this compound, one would anticipate fragments corresponding to the loss of a butoxy group, a butyl group, and other characteristic cleavages of the ester and succinate (B1194679) backbone. docbrown.infolibretexts.orgdocbrown.info The analysis of volatile compounds in wine using GC-MS has identified related compounds like diethyl 2-methylbutanedioate, demonstrating the technique's applicability to complex matrices. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

In the IR spectrum of this compound, a strong absorption band characteristic of the C=O stretching vibration of the ester functional groups would be expected in the region of 1735-1750 cm⁻¹. Additionally, C-O stretching vibrations would appear in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the aliphatic parts of the molecule would be observed around 2850-3000 cm⁻¹. While specific IR data for this compound is not available, the IR spectrum of dibutyl phthalate shows a characteristic ester carbonyl peak at 1722 cm⁻¹. researchgate.net

Raman spectroscopy would provide complementary information. For instance, Raman spectra are available for similar compounds like dibutyl phthalate and dibutyl adipate (B1204190). chemicalbook.comchemicalbook.com The C=O bond would also give a strong signal in the Raman spectrum, and the various C-C and C-H bonds would produce a characteristic fingerprint region. docbrown.info

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C-H (alkane)Stretch2850-30002850-3000
C=O (ester)Stretch1735-1750 (Strong)1735-1750 (Strong)
C-O (ester)Stretch1000-13001000-1300

Advanced Vibrational Spectroscopic Techniques

A thorough investigation of available scientific literature and spectral databases reveals a significant gap in the experimental data for the advanced vibrational spectroscopic characterization of this compound. Techniques such as Raman spectroscopy provide a detailed fingerprint of a molecule's vibrational modes and are invaluable for structural elucidation and analysis. However, specific Raman spectral data, including peak positions, intensities, and assignments for this compound, are not publicly available in the searched resources.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful analytical tool for studying the molecular structure of organic compounds. stjapan.de While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy detects changes in polarizability. stjapan.de These two methods are often complementary, providing a more complete picture of the vibrational modes. stjapan.de

For ester compounds, characteristic vibrational bands are expected. The most prominent feature in the IR spectrum is typically the C=O stretching vibration of the ester carbonyl group. re3data.org In related succinate esters, this band is strong and readily identifiable. sfu.ca In the Raman spectrum, while the C=O stretch is also present, other vibrations such as C-C stretching and CH2/CH3 bending modes can be more pronounced compared to the IR spectrum. bioregistry.io

In the absence of specific experimental data for this compound, we can infer expected spectral features based on studies of structurally similar molecules, such as other dialkyl succinates and adipates. sfu.cawiley.com For instance, the Raman spectra of esters like diethyl adipate and dibutyl adipate have been documented and show characteristic peaks related to the alkyl chains and the dicarboxylate backbone. wiley.com Theoretical calculations, such as those using Density Functional Theory (DFT), are also a powerful tool for predicting vibrational spectra and aiding in the assignment of experimental bands. kohan.com.tw Studies on related molecules like (R)-(+)-Methylsuccinic acid have utilized DFT to propose and verify hydrogen bonding interactions and assign vibrational bands in both IR and Raman spectra. sfu.ca

A hypothetical Raman spectrum of this compound would be expected to display a series of bands corresponding to the vibrations of its constituent functional groups. The table below provides a general, expected range for these vibrations based on known data for similar ester compounds. It is crucial to emphasize that these are not experimental data for this compound and serve only as a theoretical guide.

Table 4.4.1: Predicted General Raman Shift Ranges for Vibrational Modes of this compound

Vibrational Mode Expected Raman Shift Range (cm⁻¹) General Assignment
C-H Stretching2800 - 3000Symmetric and asymmetric stretching of CH₂, CH₃ groups in the butyl and methylsuccinate moieties.
C=O Stretching1720 - 1750Stretching of the ester carbonyl groups.
CH₂/CH₃ Bending1350 - 1470Scissoring and bending vibrations of the alkyl chains.
C-O Stretching1000 - 1300Stretching of the C-O single bonds of the ester groups.
C-C Stretching800 - 1200Stretching of the carbon-carbon bonds in the succinate backbone and butyl chains.

Detailed research to acquire the experimental Raman spectrum of this compound is necessary to confirm these predictions and provide a comprehensive characterization. Advanced techniques such as Surface-Enhanced Raman Spectroscopy (SERS) could also be employed to enhance the signal and provide more detailed information about the molecule's vibrational properties, particularly if analyzing trace amounts. chemspider.com

Theoretical and Computational Chemistry Studies on Dibutyl 2 Methylbutanedioate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecule, yielding detailed information about its geometry and electronic distribution. mdpi.combohrium.comphyschemres.org These methods are crucial for understanding the intrinsic properties of Dibutyl 2-methylbutanedioate.

Density Functional Theory (DFT) is a robust computational method that determines the electronic structure of a molecule by focusing on its electron density. mdpi.comresearchgate.net This approach offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. frontiersin.org DFT calculations can predict a wide range of properties, including optimized molecular geometries, vibrational frequencies, and electronic properties such as Mulliken atomic charges and spin densities for radical species. nih.gov

Applications of DFT to this compound would involve optimizing its 3D structure to find the most stable arrangement of its atoms. From this optimized geometry, various electronic properties can be calculated. For instance, the distribution of electron charges across the molecule can be quantified, providing insights into its polarity and reactivity. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can also be determined, which are crucial for understanding its chemical reactivity and electronic transitions.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyValueDescription
Optimized Geometry
C=O Bond Length (Ester)~1.21 ÅThe length of the double bond between carbon and oxygen in the ester functional groups.
C-O Bond Length (Ester)~1.34 ÅThe length of the single bond between the carbonyl carbon and the oxygen of the butoxy group.
O-C Bond Length (Butoxy)~1.45 ÅThe length of the single bond between the ester oxygen and the butyl chain.
Electronic Properties
Dipole Moment~2.5 DA measure of the overall polarity of the molecule.
HOMO Energy-10.2 eVEnergy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO Energy+1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap11.7 eVThe energy difference between the HOMO and LUMO, indicating electronic stability.
Mulliken Charges
Carbonyl Carbon (C=O)+0.65 eIndicates a partial positive charge, making it an electrophilic site.
Carbonyl Oxygen (C=O)-0.55 eIndicates a partial negative charge, making it a nucleophilic site.

Note: The values in this table are illustrative and represent typical ranges for similar ester compounds. Actual values would be obtained from specific DFT calculations.

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. frontiersin.org These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are fundamental for performing detailed conformational analyses. frontiersin.orgnih.gov A conformational analysis aims to identify all possible spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds and to determine their relative stabilities. nih.govrsc.org

For this compound, which has several rotatable single bonds in its backbone and butyl chains, a multitude of conformers exist. Ab initio calculations can be used to construct a potential energy surface by systematically rotating these bonds. nih.gov This process allows for the identification of energy minima, which correspond to stable conformers, and the energy barriers that separate them. nih.gov Such an analysis is crucial for understanding the molecule's flexibility and the predominant shapes it adopts under different conditions.

Table 2: Hypothetical Relative Energies of this compound Conformers from Ab Initio Calculations

ConformerDescription of Torsion AnglesRelative Energy (kcal/mol)Population at 298 K (%)
1 (Global Minimum)Extended chain, anti-periplanar0.0075.2
2Gauche interaction in the backbone+1.215.5
3Gauche interaction in a butyl chain+1.86.3
4Folded conformation+2.53.0

Note: This table presents a simplified, hypothetical scenario. A full conformational analysis would involve many more degrees of freedom and result in a more complex energy landscape.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior and intermolecular interactions at the atomic level. mdpi.comdovepress.com

The interaction between a solute and a solvent governs the solute's solubility and its behavior in solution. mdpi.com MD simulations are a powerful tool for investigating these interactions. rsc.org By placing a model of this compound in a simulation box filled with solvent molecules (e.g., water, ethanol, or a non-polar solvent), one can observe how the solvent molecules arrange themselves around the solute. nih.gov

These simulations can quantify various aspects of solvation, such as the formation of solvation shells and the energetic contributions of different types of interactions (e.g., van der Waals, electrostatic). The analysis can reveal preferential orientations of solvent molecules and the extent to which the solute perturbs the local solvent structure. mdpi.com

Table 3: Analysis of Solvent-Solute Interactions for this compound via MD Simulation

Interaction ParameterDescriptionSignificance for this compound
Radial Distribution Function (RDF) Describes how the density of solvent molecules varies as a function of distance from the solute.Reveals the structure of solvation shells around the polar ester groups and non-polar alkyl chains.
Coordination Number The number of solvent molecules in the first solvation shell of the solute.Quantifies the immediate solvent environment and can be related to solubility.
Interaction Energy The sum of potential energies (van der Waals, electrostatic) between the solute and solvent.Indicates the strength of the overall solute-solvent interaction.
Hydrogen Bonding Analysis Identifies and quantifies hydrogen bonds between the solute's ester oxygens and protic solvent molecules.Crucial for understanding solubility and interactions in polar, protic solvents.

This compound can function as a plasticizer, a substance added to a polymer to increase its flexibility. MD simulations are instrumental in understanding how plasticizers work at the molecular level. researchgate.net By constructing a simulation model containing polymer chains (e.g., polyvinyl chloride, PVC) and molecules of this compound, the mechanism of plasticization can be investigated.

The simulations would show the plasticizer molecules positioning themselves between the polymer chains, thereby increasing the intermolecular spacing. kinampark.com This separation reduces the strong polymer-polymer interactions, allowing the chains to move more freely past one another, which manifests as increased flexibility and a lower glass transition temperature on a macroscopic scale. researchgate.net Key parameters such as the radius of gyration of the polymer chains and the mean squared displacement of the plasticizer molecules can be calculated to quantify the plasticizing effect. dovepress.com

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry can be used to explore the mechanisms of chemical reactions, predict the most favorable reaction pathways, and characterize the high-energy transition states that control reaction rates. nih.govnih.govescholarship.org For this compound, a key reaction to study would be its hydrolysis, which breaks the ester bonds.

Using quantum chemical methods, a potential energy surface for the hydrolysis reaction can be mapped out. This involves calculating the energy of the system as the reactants (this compound and water) approach and transform into products (2-methylbutanedioic acid and butanol). The reaction pathway is the lowest energy path on this surface. The highest point along this path is the transition state, a short-lived, high-energy species that represents the bottleneck of the reaction. ufl.edu

The structure and energy of the transition state are critical. Its energy relative to the reactants determines the activation energy, which is a key factor in the reaction rate. Analysis of the transition state's geometry reveals which bonds are breaking and which are forming at the climax of the reaction. rsc.orgrsc.org

Table 4: Hypothetical Transition State Analysis for the Hydrolysis of this compound

ParameterValueDescription
Activation Energy (Ea) ~20-25 kcal/molThe energy barrier that must be overcome for the reaction to occur.
Transition State Geometry
Forming O-H Bond~1.5 ÅThe bond being formed between the ester oxygen and a hydrogen from water.
Breaking C-O Bond~1.8 ÅThe ester bond that is being cleaved.
Forming C-O Bond (nucleophile)~1.9 ÅThe bond being formed between the carbonyl carbon and the oxygen of the attacking water molecule.
Vibrational Frequencies
Imaginary Frequency~ -1500 cm⁻¹A single negative frequency confirms the structure as a true transition state, corresponding to the motion along the reaction coordinate.

Note: The values presented are illustrative for a generic ester hydrolysis and would need to be calculated specifically for this compound.

Computational Approaches in Stereochemistry

The stereochemistry of chiral molecules like this compound, which possesses a stereogenic center at the second carbon atom of the butanedioate backbone, can be extensively investigated using a variety of computational chemistry techniques. These theoretical methods are crucial for determining the absolute configuration of its enantiomers, (R)- and (S)-Dibutyl 2-methylbutanedioate, and for understanding their conformational preferences, which ultimately influence their physical, chemical, and biological properties. Direct computational studies specifically on this compound are not extensively documented in public literature; therefore, the methodologies described are based on established computational approaches for its parent compound, 2-methylbutanedioic acid (also known as methylsuccinic acid), and its other esters.

A fundamental computational approach involves a thorough conformational analysis to identify the most stable geometries of the molecule. This process typically begins with a molecular mechanics (MM) force field, such as MMFF94, to rapidly generate a wide range of possible conformers by systematically rotating the rotatable bonds. Subsequently, the energies and geometries of these initial conformers are refined using more accurate quantum mechanical methods, most commonly Density Functional Theory (DFT). The B3LYP functional combined with a basis set like 6-31G(d) is a widely used level of theory for such refinements, providing a good balance between accuracy and computational cost. rsc.org This process results in a set of low-energy conformers for each stereoisomer, whose relative populations can be estimated using the Boltzmann distribution at a given temperature.

One of the most powerful techniques for the unambiguous determination of absolute configuration is the comparison of experimentally measured chiroptical spectra with those predicted by time-dependent DFT (TD-DFT) calculations. rsc.org Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is particularly well-suited for this purpose. rsc.orgcore.ac.uk The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule. The process involves calculating the VCD and corresponding infrared (IR) spectra for one enantiomer (e.g., the (R)-enantiomer) of this compound. These theoretical spectra, often averaged over the Boltzmann-populated conformers, are then compared to the experimental VCD spectrum. A good match between the calculated spectrum of the (R)-enantiomer and the experimental spectrum confirms the absolute configuration of the sample. Conversely, if the experimental spectrum is the mirror image of the calculated one, the sample is identified as the (S)-enantiomer. jascoinc.com

The theoretical calculations provide detailed information about the vibrational modes, including their frequencies and rotational strengths, which are the basis for the VCD signals. For a molecule like this compound, the C=O stretching vibrations of the ester groups and the C-H bending modes around the chiral center are often prominent and diagnostic features in the VCD spectrum.

The following tables present hypothetical yet representative data that would be generated from such computational studies on a related molecule, (R)-dimethyl 2-methylbutanedioate, to illustrate the expected outcomes for this compound.

Table 1: Calculated Relative Energies of Low-Energy Conformers of (R)-Dimethyl 2-methylbutanedioate

ConformerRelative Energy (kcal/mol) at B3LYP/6-31G(d)Boltzmann Population (%) at 298.15 K
1 0.0045.2
2 0.2529.8
3 0.6015.0
4 1.1010.0

This table showcases the typical output of a conformational search, indicating the relative stability and population of the most likely shapes the molecule will adopt in a sample.

Table 2: Representative Calculated Vibrational Frequencies, Dipole Strengths (IR), and Rotational Strengths (VCD) for the Most Stable Conformer of (R)-Dimethyl 2-methylbutanedioate

Vibrational Mode DescriptionFrequency (cm⁻¹) (Scaled)IR Intensity (Dipole Strength, 10⁻⁴⁰ esu²cm²)VCD Intensity (Rotational Strength, 10⁻⁴⁴ esu²cm²)
Asymmetric C=O Stretch1755350.2+25.6
Symmetric C=O Stretch1738280.5-15.8
CH₃ Asymmetric Bend146045.3+8.2
CH₂ Scissoring142530.1-5.1
C-H Bend at Chiral Center138025.7+12.4

This table illustrates the kind of detailed spectroscopic data generated by DFT calculations, which is essential for comparing with and interpreting experimental spectra to determine the absolute stereochemistry. core.ac.ukmdpi.com

Mechanism of Action As a Plasticizer in Polymer Systems if Applicable

Theories of Plasticization: Lubricating, Gel, and Free Volume Theories

The action of external plasticizers within a polymer matrix is generally explained by three main theories, which are not mutually exclusive but rather describe different facets of the same phenomenon. mdpi.comspecialchem.com

Lubricating Theory: This theory posits that the rigid, intermolecular forces between polymer chains (van der Waals forces) create a stiff material. specialchem.com When heated with a plasticizer, the smaller plasticizer molecules diffuse into the polymer matrix, positioning themselves between the polymer chains. specialchem.com They act as molecular lubricants, shielding the polymer chains from each other and reducing the cohesive forces. This allows the polymer chains to slide past one another more easily, resulting in increased flexibility and softness. mdpi.comspecialchem.com

Gel Theory: According to this theory, a rigid polymer possesses a three-dimensional gel-like network formed by points of attachment or weak secondary forces along the polymer chains. mdpi.comspecialchem.com The plasticizer molecules work by breaking these polymer-polymer attachments and masking these interaction points, preventing the rigid network from reforming. specialchem.com This disruption of the gel structure imparts flexibility to the material, allowing it to bend and deform under stress. specialchem.com

Table 1: Core Concepts of Plasticization Theories

Theory Core Concept
Lubricating Theory Plasticizer molecules act as lubricants, reducing friction between polymer chains.
Gel Theory Plasticizer molecules break and mask the attachment points in the polymer's 3D gel network.
Free Volume Theory Plasticizer molecules increase the empty space (free volume) within the polymer matrix, enhancing chain mobility.

Intermolecular Interactions Between Plasticizer and Polymer Chains

For a plasticizer to be effective, it must be compatible with the polymer, meaning the intermolecular forces between the plasticizer and the polymer must be favorable. mcgill.caspecialchem.com The structure of Dibutyl 2-methylbutanedioate, with its polar ester groups and non-polar butyl chains, dictates how it interacts with a polymer.

The primary interactions governing plasticization by esters are van der Waals forces and, where applicable, hydrogen bonds. nih.gov The ester groups in this compound act as cohesive moieties that interact with the polymer backbone. nih.gov In a polar polymer like PVC, the slightly positive carbon in the C-Cl bond of PVC would be attracted to the oxygen atoms in the carbonyl groups (C=O) of the plasticizer through dipole-dipole interactions, a type of van der Waals force. These interactions help to "solvate" the polymer chains, disrupting the strong polymer-polymer forces. mcgill.ca

The compatibility and effectiveness of a succinate (B1194679) plasticizer are heavily influenced by the interaction between its polar groups and those of the polymer. mcgill.ca The two ester groups in this compound are the primary sites for polar interactions. These groups can interact with polar sites on a polymer chain, weakening the polymer's internal cohesive forces. mcgill.ca Studies on similar succinate esters in PVC have confirmed these physicochemical interactions through methods like Fourier-transform infrared spectroscopy (FTIR), which detects a shift in the carbonyl (C=O) absorption peak upon mixing with the polymer, indicating a direct interaction. researchgate.net

Simultaneously, the non-polar components of the plasticizer—the butyl chains and the methyl group on the succinate backbone—play a crucial role as spacers. They increase the distance between polymer chains, which is fundamental to the free volume theory and enhances flexibility. mdpi.comnih.gov The effectiveness of succinate diesters as plasticizers has been shown to correlate with the length of their alkyl chains; alcohols with 4-6 carbons, such as the butanol used to make this compound, are often found to provide an optimal balance of properties. mdpi.com

Table 2: Role of Molecular Components in Plasticization

Component of this compound Type of Interaction Function in Plasticization
Ester Groups (C=O) Polar (Dipole-Dipole) Interact with polar sites on the polymer, breaking polymer-polymer bonds.
Butyl Chains (-C4H9) Non-Polar (van der Waals) Act as spacers to increase distance and free volume between polymer chains.

Diffusion and Swelling Phenomena in Polymer Matrix

The process of plasticization begins with the diffusion of the plasticizer into the polymer matrix. specialchem.com This is typically achieved by heating a mixture of the polymer resin and the plasticizer, which increases the kinetic energy and allows the plasticizer molecules to penetrate and swell the polymer particles. kinampark.com

The rate of diffusion and the extent of swelling are critical to the plasticizer's efficiency and permanence. specialchem.com Smaller molecules generally diffuse faster, but may also migrate out of the polymer more easily over time, leading to embrittlement. specialchem.comresearchgate.net The molecular structure of this compound, with a molecular weight that is neither too small nor excessively large, suggests it would aim for a balance between efficient diffusion during processing and good permanence in the final product. The interaction between the plasticizer and the polymer matrix can lead to swelling, where the polymer volume increases to accommodate the plasticizer molecules. This process is fundamental to creating the free volume necessary for plasticization. researchgate.netaps.org The tendency of a plasticizer to remain in the polymer is known as permanence, which is influenced by its molecular size and its diffusion rate. specialchem.com

Applications in Solvent Systems and Solute Interactions

Solvatochromic Studies and Solvent Polarity

Solvatochromism is a phenomenon where the color of a solute changes with the polarity of the solvent. This change, observable in the UV-Vis absorption spectrum, is a powerful tool for quantifying a solvent's polarity. evitachem.com Standard solvatochromic probes, such as Reichardt's dye (betaine 30), are used to establish empirical solvent polarity scales like the ET(30) scale. nih.gov Another common method involves determining Kamlet-Taft parameters, which separately quantify a solvent's dipolarity/polarizability (π*), hydrogen bond donating ability (α), and hydrogen bond accepting ability (β). nih.govstenutz.eu

Currently, there are no specific published solvatochromic studies that have characterized Dibutyl 2-methylbutanedioate. Therefore, its precise solvent polarity parameters are not available. However, based on its structure as a dibutyl ester of a dicarboxylic acid, it can be inferred that it would primarily act as a hydrogen bond acceptor (due to the carbonyl oxygens) and possess a moderate level of dipolarity. Its hydrogen bond donating ability would be negligible.

To illustrate the type of data that would be generated from such studies, the table below shows hypothetical Kamlet-Taft parameters for this compound, estimated by comparison with structurally related esters.

Hypothetical Solvatochromic Parameters for this compound

Parameter Description Estimated Value
π * Dipolarity/Polarizability ~0.4 - 0.6
α Hydrogen Bond Donating Acidity ~0.0
β Hydrogen Bond Accepting Basicity ~0.4 - 0.5

Note: These values are estimations based on similar chemical structures and have not been experimentally determined.

Influence of this compound on Reaction Environments

The solvent in which a chemical reaction is conducted can significantly influence reaction rates, equilibria, and stereoselectivity. atamanchemicals.com The polarity of the solvent, its ability to stabilize reactants, transition states, and products, and its specific interactions with solutes are all critical factors.

While this compound itself has not been extensively studied as a reaction solvent, its formation as a product has been documented in aza-Michael addition reactions. researchgate.netresearchgate.net In these studies, the choice of solvent was shown to be crucial. For example, research on the aza-Michael additions of dimethyl itaconate demonstrated that dipolar aprotic solvents can accelerate the reaction. atamanchemicals.com This suggests that a solvent with properties like those predicted for this compound could create a favorable environment for certain types of organic reactions, particularly those involving polar transition states.

The low-polarity nature of the butyl chains combined with the polar ester functionalities could allow it to solubilize a range of reactants, from nonpolar to moderately polar organic compounds. Its aprotic nature means it would be a suitable medium for reactions involving strong bases that would otherwise be neutralized by protic solvents.

Use as a Co-solvent in Complex Mixtures

In many industrial and laboratory applications, solvent blends are used to achieve a specific combination of properties, such as solubility, viscosity, and volatility, that a single solvent cannot provide. alfa-chemistry.com A co-solvent can modify the properties of the primary solvent, enhancing its performance for a particular application.

There is no specific research detailing the use of this compound as a co-solvent. However, given its properties as a diester, it could potentially be used as a high-boiling point, low-volatility component in formulations such as coatings, inks, or plasticizers. In such mixtures, it could serve several functions:

Plasticizer: Structurally similar diesters, like dibutyl phthalate (B1215562) and dibutyl sebacate, are widely used as plasticizers to increase the flexibility and durability of polymers. evitachem.comspecialchem.com

Film-forming Aid: In coatings, a slow-evaporating co-solvent can aid in the formation of a uniform and defect-free film.

Solubility Modifier: It could be blended with other solvents to fine-tune the solubility of a particular resin or active ingredient in a formulation.

Degradation Pathways and Stability Kinetics

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolytic degradation involves the cleavage of chemical bonds by the addition of water. For esters like Dibutyl 2-methylbutanedioate, the primary site of hydrolytic attack is the ester linkage. The general mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group, leading to the formation of a carboxylic acid and an alcohol. In the case of this compound, this would result in the formation of 2-methylbutanedioic acid and butanol.

The kinetics of this process are highly dependent on pH. The hydrolysis of esters can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon. This process is generally faster than acid-catalyzed hydrolysis. For the analogue, Dibutyl succinate (B1194679), it is noted that the compound is hydrolyzed by alkalies nih.govherts.ac.uk.

Oxidative Degradation Processes

Oxidative degradation involves the reaction of the compound with oxidizing agents, such as hydroxyl radicals, which are commonly found in the atmosphere and aquatic environments. For this compound, the potential sites for oxidative attack would be the C-H bonds of the alkyl chains and the methyl group. The reaction with hydroxyl radicals can lead to the formation of a variety of degradation products, including aldehydes, ketones, and carboxylic acids, ultimately leading to the mineralization of the compound to carbon dioxide and water.

While specific studies on the oxidative degradation of this compound were not found, research on the analogue Dibutyl succinate indicates that it is incompatible with strong oxidizing agents herts.ac.ukherts.ac.uk. This suggests a susceptibility to oxidative degradation processes.

Thermal Degradation Characteristics

Thermal degradation is the breakdown of a compound at elevated temperatures. Information on the thermal stability of this compound is limited. However, for the analogous compound, Dibutyl succinate, it is reported that when heated to decomposition, it emits acrid smoke and irritating fumes nih.gov.

Studies on poly(alkylene succinate)s, which are polymers containing succinate ester linkages, provide some insight into the potential thermal degradation mechanism. The thermal decomposition of these polyesters primarily occurs through a β-hydrogen bond scission mechanism mdpi.com. This suggests that at high temperatures, this compound may also degrade via a similar pathway involving the cleavage of the ester bond facilitated by the abstraction of a hydrogen atom from the butyl group.

Kinetic Modeling of Degradation Processes

Kinetic modeling is a mathematical approach used to describe the rate at which a compound degrades. This involves determining the reaction order and the rate constants for the degradation process.

Due to the lack of experimental data, the reaction order and rate constants for the degradation of this compound cannot be definitively stated. Generally, the hydrolysis of esters can often be modeled as a pseudo-first-order reaction, particularly when the concentration of water is in large excess and remains essentially constant.

For the biodegradation of unsubstituted succinate esters by the bacterium Rhodococcus rhodocrous, rapid breakdown has been observed without the accumulation of stable metabolites nih.govresearchgate.net. This suggests that under specific biological conditions, the degradation can be efficient.

The stability of this compound is expected to be significantly influenced by several environmental factors:

pH: As with other esters, the rate of hydrolytic degradation is highly dependent on pH, with faster degradation occurring under alkaline conditions nih.govherts.ac.uk.

Temperature: An increase in temperature generally accelerates the rates of chemical reactions, including hydrolysis, oxidation, and thermal degradation mdpi.com.

Presence of Microorganisms: The presence of microorganisms capable of metabolizing esters can significantly enhance the degradation rate. Studies on succinate-based plasticizers have shown that biodegradation is a key degradation pathway mcgill.canih.govresearchgate.net.

The following table summarizes the expected influence of various environmental factors on the degradation of this compound, based on the behavior of analogous compounds.

Environmental FactorExpected Influence on Degradation RateRationale
pH Increased rate at high and low pH, especially alkaline conditions.Acid and base catalysis of ester hydrolysis. nih.govherts.ac.uk
Temperature Increased rate with increasing temperature.General principle of chemical kinetics and observed in thermal degradation studies of related compounds. mdpi.com
UV Radiation Low direct impact; potential for indirect photodegradation.Lack of strong chromophores for direct photolysis; reaction with photochemically produced radicals is possible.
Oxidizing Agents Increased rate in the presence of strong oxidants.Incompatibility of the analogue Dibutyl succinate with strong oxidizing agents. herts.ac.ukherts.ac.uk
Microbial Activity Potentially significant degradation pathway.Biodegradation is a known pathway for succinate esters. mcgill.canih.govresearchgate.net

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the separation and analysis of Dibutyl 2-methylbutanedioate. Both gas and liquid chromatography offer distinct advantages depending on the sample matrix and the analytical objectives.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical and is determined by the required sensitivity, selectivity, and the nature of the analysis.

A variety of detectors can be coupled with a GC system for the analysis of esters. The Flame Ionization Detector (FID) is widely used due to its high sensitivity to organic compounds, robustness, and wide linear range. chromatographytoday.comepa.gov For enhanced selectivity, especially in complex samples, specific detectors are employed. The Mass Spectrometer (MS) is the most powerful, providing identification based on mass spectra. restek.comresearchgate.net Other detectors include the Thermal Conductivity Detector (TCD), which offers universal detection but with lower sensitivity, and the Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds but less relevant for this compound unless derivatized. chromatographyonline.comredalyc.org More specialized detectors like the Flame Photometric Detector (FPD) for sulfur or phosphorus compounds, the Nitrogen-Phosphorus Detector (NPD) for nitrogen and phosphorus-containing molecules, and the Atomic-Emission Detector (AED) which can detect specific elements, are also available for targeted analyses. chromatographytoday.com

Table 1: Common Gas Chromatography Detectors and Their Applicability

Detector Principle of Operation Selectivity Usefulness for this compound
Flame Ionization Detector (FID) Measures the increase in ions produced when the column effluent is burned in a hydrogen-air flame. chromatographytoday.com Responds to most organic compounds. Excellent for quantification due to its wide linear range and sensitivity to hydrocarbons. e3s-conferences.org
Mass Spectrometer (MS) Ionizes molecules from the column effluent and separates the ions based on their mass-to-charge ratio. chromatographytoday.com Highly selective; provides structural information for identification. Considered the gold standard for confirmation and identification. spectroscopyonline.com
Thermal Conductivity Detector (TCD) Measures the difference in thermal conductivity between the carrier gas and the column effluent. chromatographyonline.com Universal detector; responds to all compounds. Lower sensitivity compared to FID; useful for preliminary analysis or when a universal response is needed.
Electron Capture Detector (ECD) Measures the decrease in a constant electron current caused by electronegative compounds. Highly sensitive and selective for compounds with electronegative functional groups (e.g., halogens). chromatographyonline.com Not directly applicable unless the compound is derivatized with an electronegative tag.
Flame Photometric Detector (FPD) Measures light emitted from the combustion of sulfur or phosphorus compounds in a hydrogen-rich flame. chromatographytoday.com Selective for sulfur and phosphorus compounds. Not applicable as the compound does not contain S or P.
Nitrogen-Phosphorus Detector (NPD) A thermionic detector that shows high selectivity for nitrogen and phosphorus compounds. chromatographytoday.com Selective for nitrogen and phosphorus compounds. Not applicable as the compound does not contain N or P.

Liquid Chromatography (LC) Techniques

For less volatile esters or for analyses where derivatization is not desired, High-Performance Liquid Chromatography (HPLC) is a valuable alternative. nih.gov Reversed-phase (RP) HPLC is the most common mode used for the separation of esters.

The separation of various dibutyl esters has been successfully achieved using RP-HPLC methods. sielc.com For instance, the analysis of squaric acid dibutyl ester and its impurities has been demonstrated on C8 and C2 columns with mobile phases typically consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an acidic aqueous buffer (e.g., phosphoric acid). researchgate.netnih.gov Detection is commonly performed using an Ultraviolet (UV) detector or a Diode Array Detector (DAD), which provides spectral information across a range of wavelengths. researchgate.netepa.gov The analysis of other succinate (B1194679) esters has also been reported using LC, often coupled with mass spectrometry for enhanced sensitivity and specificity. researchgate.netnih.gov

Table 2: Exemplary HPLC Methods for Ester Analysis

Compound Column Mobile Phase Detection Reference
Sulfuric acid, dibutyl ester Newcrom R1 (Reverse Phase) Acetonitrile, Water, Phosphoric Acid Mass Spectrometry (MS) sielc.com
Squaric acid dibutyl ester C2 (250 mm × 4.6 mm, 5 µm) 0.15% Phosphoric acid, Acetonitrile, Methanol (30:60:10, v/v/v) UV (252 nm) nih.gov
Squaric acid dibutyl ester Waters Symmetry C8 Ortho-phosphoric acid (0.03 M, pH 3) and Acetonitrile (gradient) Diode Array Detector (DAD) researchgate.net
Chloramphenicol succinate esters LiChrosorb RP-18 Phosphate buffer (pH 4.9) and 30% Methanol Mass Spectrometry (MS) researchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

When analyzing highly complex samples containing numerous volatile compounds, one-dimensional GC may not provide sufficient resolution. Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power and increased peak capacity. nih.govresearchgate.net This technique utilizes two columns with different stationary phases connected by a modulator. wikipedia.orgchromatographyonline.com All analytes eluting from the first-dimension column are trapped, focused, and re-injected onto the second-dimension column for a rapid, secondary separation. wikipedia.org

The result is a structured two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., volatility and polarity). researchgate.net This structured separation facilitates the identification of compound classes, which often appear in distinct bands or clusters on the 2D plot. mdpi.com GC×GC is particularly powerful for the analysis of flavor and fragrance compounds, where hundreds of components can be present, making it an ideal tool for the detailed profiling of samples containing this compound. mdpi.comchromatographyonline.com The technique also provides an increase in sensitivity due to the cryogenic focusing effect of the modulator, which sharpens the analyte peaks. chromatographyonline.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and trace-level quantification of compounds like this compound.

GC-MS and LC-MS for Trace Analysis

The coupling of Gas Chromatography or Liquid Chromatography with Mass Spectrometry (MS) provides a powerful combination of separation and identification capabilities.

GC-MS is considered the gold standard for the analysis of volatile and semi-volatile organic compounds. spectroscopyonline.com It allows for the reliable identification of compounds based on their unique mass spectra, which can be compared against spectral libraries. For trace analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only a few characteristic ions for the target analyte, significantly lowering detection limits compared to full-scan mode. nih.gov This approach has been widely used for the determination of trace levels of various esters, including phthalates, in diverse matrices. e3s-conferences.orgnih.gov

LC-MS , and its more sensitive variant LC-MS/MS (B15284909), is the method of choice for non-volatile or thermally labile compounds. It has been successfully applied to the analysis and quantification of various succinate esters in biological and pharmaceutical samples. nih.govnih.govingentaconnect.com Electrospray ionization (ESI) is a common ionization source used in LC-MS for polar compounds. researchgate.net The high selectivity of tandem mass spectrometry (MS/MS) allows for the quantification of analytes at very low concentrations, even in the presence of complex matrix interferences. nih.gov

GC×GC-TOFMS for Volatile Profiling

For the ultimate in separation and identification power for complex volatile samples, comprehensive two-dimensional gas chromatography is coupled with a time-of-flight mass spectrometer (GC×GC-TOFMS). This combination is exceptionally well-suited for non-targeted volatile profiling. fmach.it

GC×GC provides superior chromatographic resolution, separating components that would co-elute in a one-dimensional system. nih.govnih.gov The TOFMS detector is essential for GC×GC because it offers the high data acquisition rates needed to accurately measure the very narrow peaks (often <100 ms wide) that elute from the second-dimension column. bohrium.com Furthermore, TOFMS provides full-range mass spectra with high sensitivity and allows for mathematical deconvolution of co-eluting peaks, which aids in identifying compounds that are not fully separated chromatographically. plos.org

This technique has been extensively used for the in-depth characterization of volatile profiles in wine, food, and fragrances. nih.govjeolusa.comresearchgate.net In a study of Maraština wines, GC×GC-TOFMS was used to identify over 900 volatile compounds, including the closely related "Diethyl 2-methylbutanedioate," demonstrating the technique's profound capability for detailed chemical fingerprinting. nih.gov The structured nature of the GC×GC chromatogram, combined with the rich information from the TOFMS, allows for comprehensive characterization of the volatile fraction of a sample. gcms.cz

Table 3: Research Findings Using GC×GC-TOFMS for Volatile Profiling

Sample Matrix Research Focus Key Findings Reference
White Wine Detailed volatile aroma profile of Maraština wines. More than 900 compounds were detected; 188 were identified. Predominant classes were acids, esters, and alcohols. Detected Diethyl 2-methylbutanedioate. nih.gov
White Wine Varieties Differentiation of white wines based on volatile aroma compounds. GC×GC-TOFMS allowed detection and identification of a much larger number of volatile compounds compared to conventional GC-MS, enabling efficient varietal differentiation. nih.gov
Merlot Wine Qualitative analysis of volatile compounds. 334 compounds were tentatively identified. Esters were the most numerous class. The technique resolved 138 co-elutions from the first dimension. researchgate.net
Fragrances Reformulation of complex fragrance samples. The GCxGC with dual TOFMS/FID detection yielded reliable identification and relative quantification in a single injection, improving on traditional multi-injection workflows. chromatographyonline.com
Postmortem Volatiles Characterization of volatile organic compounds (VOCs) from decomposition. GC×GC-TOFMS was successful in analyzing the complex postmortem volatile profile, identifying compounds from many chemical classes including esters. plos.org

Quantitative Analytical Methods and Validation

The accurate quantification of this compound in various matrices is essential for understanding its environmental fate, and for quality control in industrial applications. Methodologies for the detection and quantification of this compound primarily rely on chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC). The validation of these methods is crucial to ensure the reliability and reproducibility of the analytical data.

Gas Chromatography (GC) Based Methods

Gas chromatography, often coupled with a mass spectrometry (MS) detector (GC-MS), is a powerful technique for the analysis of semi-volatile compounds like this compound due to its high sensitivity and selectivity. organomation.comshimadzu.comphenomenex.comnih.gov While a specific standardized method for this compound is not extensively documented in publicly available literature, a suitable method can be developed based on the analysis of structurally similar compounds, such as other dialkyl esters. For instance, methods developed for phthalate (B1215562) esters, like dibutyl phthalate, can be adapted. epa.gov

A hypothetical GC-MS method for the quantification of this compound would involve the following:

Sample Preparation: A liquid-liquid extraction with a suitable organic solvent, such as hexane, could be employed to isolate the analyte from aqueous matrices. epa.gov For solid samples, a solvent extraction followed by clean-up using solid-phase extraction (SPE) might be necessary to remove interfering substances.

Chromatographic Separation: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely provide good separation. epa.gov The oven temperature program would be optimized to ensure adequate resolution from other components in the sample matrix.

Detection and Quantification: Mass spectrometry in selected ion monitoring (SIM) mode would offer high specificity and sensitivity for quantification. Characteristic ions of this compound would be monitored.

Method Validation:

The validation of a newly developed or adapted GC-MS method is critical and should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov Key validation parameters include:

Linearity: The linearity of the method would be assessed by preparing a series of standard solutions of this compound at different concentrations and analyzing them. The response (peak area) is then plotted against the concentration, and the correlation coefficient (r²) is calculated. A value of r² > 0.99 is generally considered acceptable. google.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. restek.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. Precision is the degree of agreement among a series of measurements and is expressed as the relative standard deviation (RSD). nih.gov

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by the mass spectral data in GC-MS. google.com

Table 1: Hypothetical Validation Parameters for a GC-MS Method for this compound

ParameterSpecificationFinding
Linearity (r²)> 0.990.999
Range (µg/mL)0.1 - 100.1 - 10
LOD (µg/mL)Signal-to-Noise > 30.03
LOQ (µg/mL)Signal-to-Noise > 100.1
Accuracy (% Recovery)80 - 120%95 - 105%
Precision (RSD %)< 15%< 10%

High-Performance Liquid Chromatography (HPLC) Based Methods

HPLC is another viable technique for the quantification of this compound, particularly for samples that are not suitable for GC analysis or when derivatization is to be avoided. lookchem.com A reversed-phase HPLC method with UV detection is a common approach for ester analysis. rsc.org

A potential HPLC method could be configured as follows:

Chromatographic System: A C18 column is a suitable choice for the stationary phase due to its hydrophobicity. restek.com The mobile phase would likely be a mixture of an organic solvent, such as acetonitrile or methanol, and water, run in either isocratic or gradient elution mode to achieve optimal separation. rsc.org

Detection: this compound lacks a strong chromophore, which may limit the sensitivity of UV detection. However, depending on the required detection limits, a low wavelength (e.g., around 210 nm) might be feasible. For higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) would be advantageous.

Method Validation:

Similar to GC methods, HPLC methods must be rigorously validated. embrapa.br The validation parameters of linearity, LOD, LOQ, accuracy, precision, and specificity would be assessed using a similar approach as described for the GC-MS method.

Table 2: Illustrative Validation Data for a Proposed HPLC-UV Method for this compound

ParameterSpecificationFinding
Linearity (r²)> 0.990.998
Range (µg/mL)1 - 501 - 50
LOD (µg/mL)Signal-to-Noise > 30.3
LOQ (µg/mL)Signal-to-Noise > 101.0
Accuracy (% Recovery)85 - 115%92 - 108%
Precision (RSD %)< 10%< 8%

Industrial Chemical Processes and Green Engineering Implications

Process Intensification in Butanedioate Production

Process intensification (PI) involves the development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient chemical manufacturing processes. vapourtec.comaiche.org In the context of butanedioate production, such as the esterification of a precursor like 2-methylbutanedioic acid with butanol, PI can offer significant advantages over traditional batch reactors.

Key PI strategies include:

Combining Reaction and Separation : Technologies like reactive distillation merge the chemical reaction and the separation of products into a single unit. energy.govresearchgate.net For butanedioate synthesis, this allows for the continuous removal of water, a by-product of esterification, which shifts the reaction equilibrium towards the product, thereby increasing conversion and yield. pitt.edu

Enhanced Heat and Mass Transfer : Microreactors or spinning disk reactors offer high surface-area-to-volume ratios, leading to superior heat and mass transfer. vapourtec.com This precise control over reaction conditions can improve selectivity, reduce by-product formation, and enhance safety, particularly for exothermic reactions. vapourtec.com

Alternative Energy Sources : The application of alternative energy sources such as microwaves or ultrasound can accelerate reaction rates and potentially reduce the need for conventional catalysts or harsh reaction conditions. energy.gov

The transition from batch to continuous processing is a central theme in the process intensification of specialty chemical production. pitt.edu While traditional batch reactors are simple, they can be inefficient. pitt.edu Continuous processes, particularly when intensified, can reduce the physical footprint of the plant, minimize waste, and lower energy consumption. vapourtec.compitt.edu

Catalytic Reactor Design and Optimization

The design and optimization of catalytic reactors are critical for the efficient synthesis of butanedioates. The production of dibutyl 2-methylbutanedioate would typically involve the esterification of 2-methylbutanedioic acid (or its anhydride) with butanol, a reaction often accelerated by a catalyst.

Reactor Types: Fixed-bed catalytic reactors are commonly employed in the chemical industry for continuous processes. youtube.comou.edu In this design, the butanol and acid feed would flow through a packed bed of solid catalyst pellets. ou.edu The design must account for mass and heat transfer to ensure optimal catalyst performance and prevent hotspots, especially in exothermic reactions. youtube.com Fluidized-bed reactors represent an alternative, offering excellent temperature control and suitability for processes requiring catalyst regeneration. mdpi.com

Catalyst Selection and Optimization: The choice of catalyst is paramount. Solid acid catalysts are often preferred over liquid acids like sulfuric acid to simplify product separation and minimize corrosive waste streams. The catalyst's activity is proportional to the concentration of its active sites. uobasrah.edu.iq Modern catalysis research focuses on three interrelated areas: synthesis, characterization, and kinetics, studied at micro, meso, and macro scales to develop efficient industrial catalysts. acs.org

Optimization of the reactor involves several key steps:

Mass and Energy Balances : Determining the flow rates and thermal characteristics of the reaction. youtube.com

Kinetic Modeling : Understanding the reaction rates to size the reactor appropriately for a desired conversion rate, such as a 96% conversion. youtube.com

Heat Management : For exothermic reactions, effective heat removal is necessary to maintain temperature control and selectivity. This can involve multi-tubular reactors with a cooling medium in the shell. ou.edu

Catalyst Effectiveness : Ensuring that the rate of reaction is not limited by the diffusion of reactants and products within the catalyst pores. acs.org

Sustainable Manufacturing Practices

Sustainable manufacturing aims to minimize environmental impact while maximizing economic and social benefits. For butanedioates, this involves a shift from petrochemical feedstocks to renewable resources and the implementation of circular economy principles.

The foundation of sustainable butanedioate production lies in the use of bio-based precursors, primarily bio-succinic acid. Succinic acid is recognized by the U.S. Department of Energy as a top value-added chemical that can be produced from biomass. scirp.orgresourcewise.com The biological production of succinic acid typically involves the fermentation of renewable feedstocks by various microorganisms.

A variety of renewable feedstocks have been successfully used for bio-succinic acid production:

First-Generation : Glucose from sources like corn or sugarcane. resourcewise.comdtu.dk

Second-Generation : Lignocellulosic biomass from agricultural residues like corn stover, and crude glycerol (B35011) from biodiesel production. dtu.dkdtu.dk

Third-Generation : Algae (seaweed). dtu.dk

Waste Streams : Mixed food waste from restaurants and winery wastes have also been demonstrated as viable feedstocks. nih.govnih.gov

The table below summarizes various renewable feedstocks and the microorganisms used for succinic acid fermentation.

Feedstock CategorySpecific FeedstockMicroorganism UsedSuccinic Acid Titer/YieldReference
Lignocellulosic Biomass Corn Stalk HydrolysateCorynebacterium glutamicum98.6 g/L researchgate.net
Lignocellulosic Biomass Grape Pomace, StalksActinobacillus succinogenes37.2 g/L nih.gov
Waste Streams Mixed Food WasteEscherichia coli29.9 g/L nih.gov
By-products MolassesActinobacillus succinogenes55.2 g/L nih.gov
By-products Crude GlycerolEscherichia coli- dtu.dk

This bio-based route not only replaces fossil fuels but can also have a reduced carbon footprint, as the fermentation process can involve the fixation of CO2. roquette.combohrium.com

A key aspect of green engineering is minimizing waste and finding value in every part of the process stream.

Waste as a Resource : The use of agricultural or food waste as a feedstock is a prime example of waste valorization, turning a disposal problem into a resource for chemical production. nih.govmdpi.com For instance, engineering Pseudomonas putida to convert nicotine (B1678760) from tobacco waste into 3-succinoyl-pyridine demonstrates a pathway for processing environmental wastes into valuable compounds. nih.gov

Process Optimization : Sustainable processes are designed to be highly selective, reducing the formation of unwanted by-products that would require disposal. Low-pH yeast-based fermentation for succinic acid production, for example, consumes less energy and avoids the production of salt by-products common in other fermentation methods. roquette.com

Economic Considerations in Large-Scale Production

The economic viability of producing butanedioates, particularly from bio-based routes, is a complex interplay of feedstock costs, production efficiency, and market dynamics. The production of bio-succinic acid serves as a relevant case study.

The global market for succinic acid is growing, driven by its application in biodegradable polymers like polybutylene succinate (B1194679) (PBS), plasticizers, and other chemicals. nih.gov However, the production cost of bio-succinic acid must be competitive with the established petrochemical route, which is sensitive to crude oil prices. resourcewise.combohrium.com

Several factors significantly influence the economics of large-scale production:

Economic FactorDescriptionImpact on Production CostReference
Feedstock Cost The price of the primary raw material (e.g., glucose, glycerol, or agricultural waste).A major component of the overall operating cost. The process is often sensitive to feedstock price fluctuations. researchgate.netresearchgate.net
Product Titer & Yield The concentration and efficiency of the conversion of feedstock to the final product in the fermenter.Higher titers and yields reduce the volume of liquid to be processed, lowering capital and energy costs for downstream purification. researchgate.netdtu.dk
Downstream Processing The cost of separating and purifying the product from the fermentation broth.Can be a significant portion of the total production cost, often involving energy-intensive steps like crystallization and drying. researchgate.netbohrium.com
Capital Costs The investment required for building the production facility, including fermenters, reactors, and purification equipment.Bioconversion and separation units are major capital cost components. researchgate.net
Energy Prices The cost of electricity and steam required for fermentation, separation, and purification.Can be a significant operating cost, though some processes are less sensitive to energy prices than to feedstock prices. researchgate.netresearchgate.net

Techno-economic analyses have estimated the minimum selling price (MSP) for bio-succinic acid and its derivatives. For example, one study calculated an MSP of $2.26 USD/kg for bio-succinic acid from cane sugar, while another found a production cost of $2.32 USD/kg from sugarcane bagasse. dtu.dk An analysis of 1,4-butanediol (B3395766) (a derivative of succinic acid) production via a bio-based route determined an MSP of $1.82/kg, which was competitive with the market price at the time. researchgate.net These analyses highlight that increasing the product titer in the bioconversion step can dramatically reduce the final selling price. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of butanedioate esters is evolving beyond traditional methods, with a focus on developing novel routes that offer greater efficiency, selectivity, and environmental compatibility. Research is actively pursuing innovative catalytic systems and reaction conditions to control the chemical architecture of these esters precisely.

One promising area is the use of solvent-free or "neat" reaction conditions, which eliminate the need for volatile organic solvents, thereby reducing waste and environmental impact. For instance, environmentally friendly solvent-free procedures have been developed for synthesizing novel, highly functionalized butanedioate derivatives. researchgate.net Another approach gaining traction is flow chemistry, which allows for the continuous production of esters with precise control over reaction parameters, leading to higher yields and purity. acs.org

Catalysis remains a central theme, with studies exploring a range of catalysts to enhance reaction rates and selectivity. The effectiveness of Lewis acid catalysts in promoting reactions like the aza-Michael addition to itaconate esters (isomers of methylbutanedioate) has been demonstrated, with catalyst effectiveness being proportional to its Lewis acidity. researchgate.net Research into organometallic catalysts, such as rhodium-based complexes, is opening pathways to ester-functionalized chelates, which are relevant intermediates in carbene polymerization. uu.nl Furthermore, biocatalysis, utilizing enzymes like lipases, is being explored for the synthesis of specialty polyesters from biomass-derived monomers, offering a green alternative to conventional chemical catalysis. mdpi.com

These advanced synthetic strategies are crucial for producing butanedioate esters with specific functionalities and stereochemistry, which is essential for their application in high-performance materials and pharmaceuticals. nih.gov

Synthetic StrategyCatalyst/MethodKey AdvantagesRelevant Compounds
Solvent-Free SynthesisTriphenylphosphineEnvironmentally friendly, convenient one-pot procedure.Novel functionalized butanedioate derivatives. researchgate.net
Flow ChemistryBF₃·OEt₂Rapid synthesis, high purity, process scalability.β-Keto esters. acs.org
Aza-Michael AdditionLewis Acids (e.g., Scandium triflate)High conversion, control over reaction order.Dimethyl 2-(dialkylamino)methyl butanedioate. researchgate.netwhiterose.ac.uk
Reductive CouplingNickel CatalysisHigh functional group tolerance.Functionalized dialkyl ketones from ester derivatives. nih.gov
Biocatalytic PolymerizationLipases (e.g., Novozyme 435)Use of renewable feedstocks, mild reaction conditions.Polyesters from furan (B31954) derivatives and diethyl succinate (B1194679). mdpi.com

Advanced Characterization of Intermolecular Interactions

A fundamental understanding of the intermolecular interactions governing the properties of butanedioate esters is critical for designing new materials. Researchers are employing a suite of advanced analytical techniques to probe these subtle forces, which include hydrogen bonds, van der Waals forces, and electrostatic interactions.

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy, particularly techniques like 1H Double-Quantum (DQ) CRAMPS, has emerged as a powerful tool for identifying proton-proton proximities up to ~3.5 Å. unito.it This allows for the detailed mapping of intermolecular hydrogen bonding networks and molecular packing in the crystalline state, providing insights that are complementary to X-ray diffraction data. unito.it

Infrared Reflection-Absorption Spectroscopy (IRRAS) is another valuable technique for studying interactions at interfaces. It has been used to investigate how ester and acid groups bond to metal oxide surfaces, revealing that ester groups can form hydrogen bonds with surface hydroxyls. researchgate.net Furthermore, detailed analysis of the entire FTIR spectrum, including what is often dismissed as "noise," can offer insights into intermolecular interactions, solvent compatibility, and hydrogen-bonding mechanisms in polymer-solvent systems. mdpi.com These spectral signatures in the low-energy fingerprint region are sensitive to subtle structural changes and interactions. mdpi.com

The combination of these spectroscopic methods with quantitative analysis allows for a comprehensive picture of how molecules like Dibutyl 2-methylbutanedioate arrange themselves and interact with their environment, which is crucial for predicting and controlling the macroscopic properties of materials derived from them. mdpi.comnih.gov

Characterization TechniqueInformation ProvidedApplication Example
Solid-State NMR (SSNMR)Hydrogen bonding networks, molecular packing, interatomic proximities.Investigating intermolecular proximities in lidocaine-succinate co-crystals. unito.it
Infrared Reflection-Absorption Spectroscopy (IRRAS)Adhesion mechanisms, interfacial bond formation (chemisorption vs. physisorption).Studying the interaction of ester groups with iron and steel surfaces. researchgate.net
FTIR Spectroscopy (Noise Analysis)Hydrogen-bonding dynamics, solvent compatibility, subtle structural changes.Characterizing polymer-solvent systems and hydroxyl group dynamics. mdpi.com
Scanning Electron Microscopy (SEM)Fracture surface morphology, filler dispersion, composite compatibility.Assessing the interface of Poly(butylene succinate)/cellulose (B213188) composites. mdpi.com

Computational Modeling for Predictive Understanding

Computational modeling has become an indispensable tool in chemical research, offering predictive insights that accelerate the discovery and design of new molecules and materials. For butanedioate esters, computational methods are used to predict a range of properties and to simulate molecular behavior, thereby guiding experimental work.

Quantum mechanical methods are employed to study the fundamental nature of intermolecular interactions. rsc.org These calculations can determine the stabilization energies of different molecular arrangements, clarifying the roles of hydrogen bonding, London dispersion forces, and electrostatic interactions in the stability of crystal structures or molecular complexes. nih.govrsc.org For example, computational analysis can confirm the mechanisms of interaction in charge-transfer systems involving ester functionalities. nih.gov

Molecular dynamics (MD) simulations provide a window into the dynamic behavior of these esters and the materials they form. MD allows researchers to observe how polymer chains containing butanedioate units fold and interact, how plasticizers integrate into a polymer matrix, and how drug molecules interact with ester-based carriers.

Furthermore, quantitative structure-property relationship (QSPR) models are being developed to predict macroscopic properties like solubility, melting point, and glass transition temperature directly from the molecular structure. diva-portal.org These models use molecular descriptors—such as lipophilicity, molecular flexibility, and hydrogen bonding potential—to build statistical correlations that can rapidly screen virtual libraries of compounds for desired characteristics. diva-portal.org This predictive capability is particularly valuable for identifying suitable formulation strategies for new compounds in fields like pharmaceuticals and materials science. diva-portal.org

Exploration of New Functional Materials incorporating Butanedioate Esters

Butanedioate esters are versatile building blocks for a wide array of functional materials, most notably biodegradable polymers. Their incorporation into polymer chains can impart desirable properties such as flexibility, toughness, and controlled degradation.

Poly(butylene succinate) (PBS) and its copolymers are at the forefront of this research. PBS is an aliphatic polyester (B1180765) synthesized from succinic acid and 1,4-butanediol (B3395766), both of which can be derived from renewable resources. rsc.org It exhibits properties comparable to commodity plastics like polyethylene (B3416737) and polypropylene (B1209903) but has the significant advantage of being biodegradable. rsc.orgroyalsocietypublishing.org Current research focuses on enhancing the properties of PBS by creating composites and blends. For example, incorporating recycled cellulose fibers into a PBS matrix can create woody-like composites with improved mechanical properties, suitable for various applications. mdpi.comresearchgate.net

Beyond composites, butanedioate esters are used to create functional polyesters for specialized applications. By reacting them with other monomers, researchers can synthesize polymers for drug delivery systems, where the ester linkages can be designed to hydrolyze under specific physiological conditions, releasing the therapeutic agent in a controlled manner. researchgate.net The aza-Michael addition reaction with itaconate esters (isomers of methylbutanedioate) is being explored for crosslinking polyesters, which is a key process for creating hydrogels for tissue engineering. researchgate.net These materials can be tailored to have specific viscoelastic properties and degradation profiles.

The versatility of butanedioate esters also extends to their use as comonomers in the synthesis of elastomers and as plasticizers to improve the processability and flexibility of other polymers. acs.orgnih.gov

Material TypeKey Monomers/ComponentsPotential ApplicationsKey Properties
Biodegradable CompositesPoly(butylene succinate), Recycled CelluloseWoody-like materials, packaging.Improved hardness and modulus, high bio-based content. mdpi.comresearchgate.net
Polymeric ProdrugsGlycerol (B35011), Divinyl esters, Butanedioate linkerControlled drug release.Sustained release of active compounds. researchgate.net
Functional PolyestersDimethyl succinate, Carbohydrate-based diolsBiomedical devices, drug delivery.Biodegradability, high molecular stiffness. mdpi.com
Crosslinked HydrogelsPoly(glycerol itaconate)Tissue engineering, regenerative medicine.Tunable crosslinking, controlled functionality. researchgate.net
Bio-based ElastomersDibutyl itaconate, Lauryl methacrylatePressure-sensitive adhesives.Flexibility, hydrophobicity, good adhesion. nih.gov

Integration with Circular Economy Principles

The production and use of butanedioate esters are increasingly being aligned with the principles of a circular economy, which aims to eliminate waste, circulate products and materials, and regenerate natural systems. ellenmacarthurfoundation.org This represents a fundamental shift from the traditional linear "take-make-waste" model. ellenmacarthurfoundation.org

A key aspect of this integration is the use of renewable, bio-based feedstocks. Succinic acid, a primary precursor for many butanedioate esters, can be produced efficiently through the fermentation of biomass. rsc.org This move away from fossil fuel-derived chemicals not only reduces the carbon footprint but also helps build a more resilient and sustainable chemical industry. rsc.orgroyalsocietypublishing.org Similarly, other monomers like 1,4-butanediol are being produced from biomass-derived platform molecules like furan. researchgate.net The use of biomass is a cornerstone of the bio-economy, which is intrinsically linked to the circular economy. royalsocietypublishing.orgresearchgate.net

The design of materials for a circular economy also focuses on their end-of-life. Biodegradable polymers like Poly(butylene succinate) (PBS) are designed to break down into harmless substances in specific environments, such as industrial compost facilities. rsc.orgroyalsocietypublishing.org This makes them an excellent alternative to conventional plastics for applications like food packaging and agricultural films, where recycling can be challenging. rsc.orgroyalsocietypublishing.org

Furthermore, the principles of a circular economy encourage the development of efficient recycling processes and the use of recycled content. Research into composites made from PBS and recycled materials, such as cellulose from Tetra Pak packaging, exemplifies this approach, turning waste streams into valuable new products. researchgate.net By designing materials and processes with their entire lifecycle in mind, the chemical industry can minimize its environmental impact and contribute to a more sustainable future. hbm4eu.euieabioenergy.com

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the purity and structural integrity of dibutyl 2-methylbutanedioate in laboratory settings?

  • Answer : Characterization should combine spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms molecular structure by identifying proton and carbon environments, while Fourier-Transform Infrared (FTIR) spectroscopy validates functional groups (e.g., ester carbonyl stretches at ~1740 cm⁻¹). Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a refractive index detector quantifies purity by isolating impurities. Cross-referencing with databases like CAMEO Chemical or MDL numbers ensures consistency .

Q. How should researchers design experiments to assess the compound’s acute toxicity in aquatic organisms?

  • Answer : Follow OECD Test Guideline 203 (Fish Acute Toxicity Test) or OECD 202 (Daphnia Acute Immobilization Test). Use a static renewal system with controlled pH (6–8), temperature (20–25°C), and dissolved oxygen (>60% saturation). Prepare serial dilutions of this compound in reconstituted water, expose organisms for 96 hours, and calculate median lethal concentrations (LC₅₀). Include solvent controls (e.g., acetone) and validate results with reference toxicants (e.g., sodium dodecyl sulfate). Document deviations from OECD protocols to ensure reproducibility .

Q. What methodologies are effective for determining solubility in polar vs. non-polar solvents?

  • Answer : Use the shake-flask method: saturate solvents (e.g., water, ethanol, hexane) with the compound, agitate at 25°C for 24 hours, and filter through a 0.45 µm membrane. Quantify dissolved concentrations via UV-Vis spectrophotometry (calibrated at λmax) or gravimetric analysis. For low-solubility solvents, employ a co-solvency approach (e.g., water-acetone mixtures) and extrapolate using the Yalkowsky equation. Triplicate trials and statistical validation (e.g., ANOVA) minimize variability .

Advanced Research Questions

Q. How can researchers address data scarcity for endpoints like developmental toxicity using structural analogs?

  • Answer : Select analogs based on shared functional groups (e.g., dibutyl adipate, CAS 105-99-7) or metabolic pathways. Prioritize analogs with robust toxicokinetic data (e.g., absorption rates, metabolic clearance) and similar logP values (±0.5). Use read-across methodologies under REACH guidelines, validating predictions with in vitro assays (e.g., zebrafish embryo toxicity). Justify analog relevance via QSAR models (e.g., OECD Toolbox) to address regulatory gaps .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Answer : Cross-validate NMR/IR data with computational tools (e.g., ACD/Labs or ChemDraw simulations). For ambiguous peaks, conduct heteronuclear correlation spectroscopy (HSQC, HMBC) to map coupling interactions. If discrepancies persist, synthesize derivatives (e.g., hydrolysis to 2-methylbutanedioic acid) and compare spectra. Publish raw data in supplementary materials to enable peer critique .

Q. How can reaction conditions be optimized to maximize yield in this compound synthesis?

  • Answer : Use a factorial design (e.g., Box-Behnken) to test variables: catalyst type (e.g., p-toluenesulfonic acid vs. lipase), molar ratio (acid:alcohol), and temperature. Monitor esterification progress via acid value titration or FTIR (disappearance of -OH peaks). For solvent-free systems, employ microwave-assisted synthesis (50–80°C, 300W) to reduce reaction time. Optimized protocols should achieve >85% yield with <5% side products .

Q. What systematic review frameworks are recommended for hazard prioritization in regulatory submissions?

  • Answer : Follow the EPA’s Low-Priority Substance (LPS) protocol:

  • Step 1 : Screen peer-reviewed and gray literature using Boolean terms (e.g., “dibutyl ester AND toxicity”).
  • Step 2 : Apply exclusion criteria (e.g., irrelevance to human health endpoints, non-peer-reviewed sources).
  • Step 3 : Weight evidence by reliability (OECD > academic studies > industry reports).
  • Step 4 : Use analogs to fill data gaps (e.g., developmental toxicity from dibutyl sebacate studies). Document all decisions in a PRISMA flowchart .

Methodological Notes

  • Data Validation : Always cross-check experimental results against authoritative databases (e.g., EPA reports, OECD guidelines) .
  • Ethical Compliance : For studies involving biological systems, adhere to institutional review protocols even if primary research isn’t human-focused .
  • Synthesis Reproducibility : Publish detailed spectral fingerprints (NMR, IR) and chromatograms to facilitate replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.